6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is known for its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of thiophene-2-carboxamides in the presence of formic acid. This method yields the desired compound in excellent yields (80-98%) by heating the respective thiophene-2-carboxamides . The reaction conditions are relatively mild, making this a convenient method for laboratory synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalability of the laboratory synthesis suggests that similar methods could be adapted for industrial use. The use of formic acid and thiophene-2-carboxamides as starting materials is likely to be retained, with optimizations for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the thieno[2,3-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thieno[2,3-d]pyrimidines .
Scientific Research Applications
6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit key enzymes and proteins involved in microbial and cancer cell proliferation. For instance, it may inhibit DNA synthesis or disrupt cell membrane integrity, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure but differ in the position of the thiophene ring.
Thieno[3,4-b]pyrimidines: Another class of related compounds with variations in the ring fusion pattern.
Uniqueness
6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the resulting biological activities. Its methyl group at the 6-position and the dihydrothieno ring contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
6-methyl-4a,7a-dihydro-3H-thieno[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c1-4-2-5-6(10)8-3-9-7(5)11-4/h2-3,5,7H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFKDBYDGNHOSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(S1)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001197820 | |
Record name | Thieno[2,3-d]pyrimidin-4(1H)-one, 4a,7a-dihydro-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001197820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1273578-08-7 | |
Record name | Thieno[2,3-d]pyrimidin-4(1H)-one, 4a,7a-dihydro-6-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1273578-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thieno[2,3-d]pyrimidin-4(1H)-one, 4a,7a-dihydro-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001197820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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